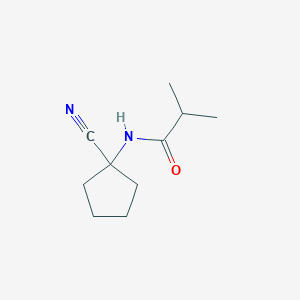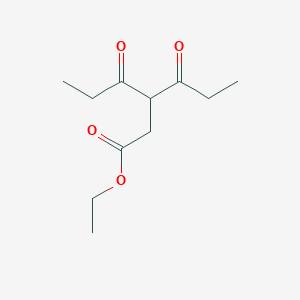
Ethyl 4-oxo-3-propanoylhexanoate
概要
説明
Ethyl 4-oxo-3-propanoylhexanoate is a chemical compound with the CAS Number: 70597-95-4 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 .
Molecular Structure Analysis
The InChI code for Ethyl 4-oxo-3-propanoylhexanoate is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 4-oxo-3-propanoylhexanoate is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.
科学的研究の応用
Pharmacology
Ethyl 4-oxo-3-propanoylhexanoate: is utilized in pharmacological research for the synthesis of various compounds. It serves as a precursor in the development of pharmaceuticals, particularly those that may interact with biological systems to produce therapeutic effects. The compound’s reactivity allows for the creation of derivatives that could potentially act as active pharmaceutical ingredients (APIs) .
Organic Synthesis
In organic chemistry, Ethyl 4-oxo-3-propanoylhexanoate is valuable for its role in the synthesis of complex molecules. It can be used in reactions such as the Williamson Ether Synthesis, where it may act as an alkylating agent to form ethers . Its properties enable the formation of various organic structures, which are essential in creating new organic compounds for research and industrial applications.
Material Science
This compound finds applications in material science due to its potential as a monomer or a polymerization agent. Its molecular structure could be integral in synthesizing new polymeric materials with specific characteristics, such as enhanced durability or thermal stability. Researchers in material science may explore its use in creating novel materials for various technological applications .
Biochemistry
In biochemistry, Ethyl 4-oxo-3-propanoylhexanoate can be used to study enzyme-catalyzed reactions and metabolic pathways. It may serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function and regulation. This can contribute to a deeper understanding of biological processes at the molecular level .
Analytical Chemistry
Analytical chemists may employ Ethyl 4-oxo-3-propanoylhexanoate as a standard or reagent in chromatographic methods such as HPLC or LC-MS. It can be used to calibrate instruments, validate methods, or as a component in the synthesis of analytical reagents. Its well-defined properties make it suitable for precise quantitative and qualitative analyses .
Environmental Science
The environmental impact of chemicals like Ethyl 4-oxo-3-propanoylhexanoate is also a significant area of study. Researchers may investigate its biodegradability, toxicity, and long-term effects on ecosystems. Understanding its behavior in the environment is crucial for assessing potential risks and developing sustainable practices for its use and disposal .
Safety and Hazards
The safety information available indicates that Ethyl 4-oxo-3-propanoylhexanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
ethyl 4-oxo-3-propanoylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRNLYTRZUUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3-propanoylhexanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

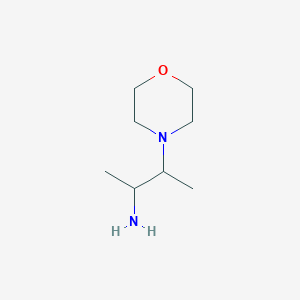
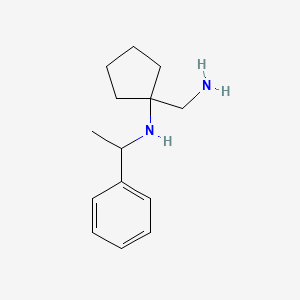
![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
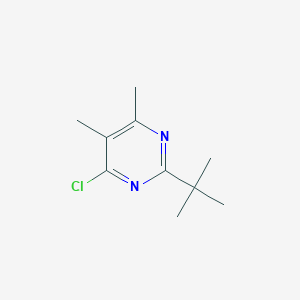
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)
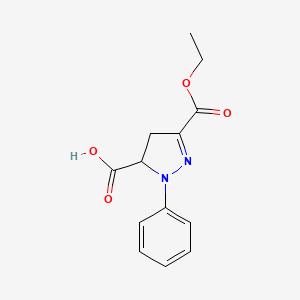
![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate](/img/structure/B1522808.png)
